molecular formula C13H10O3 B1207192 6,5'-Dimethylangelicin CAS No. 90370-11-9

6,5'-Dimethylangelicin

Cat. No. B1207192
Key on ui cas rn: 90370-11-9
M. Wt: 214.22 g/mol
InChI Key: VWISGRNVMLSLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05001147

Procedure details

To an ethanolic solution (100 ml) of 6-methyl-7-acetoxy-8-(2',3'-dibromopropyl) coumarin (XIII) (1.5 g) a volume of ethanolic 4% KOH solution was added, equivalent to a molar ratio coumarin/KOH 1:10. The mixture was refluxed for 80 min. in the dark, chilled, diluted with H2O (200 ml) and acidified with dil. HC1. The precipitate thus obtained was filtered, washed with H2O, dried and chromatographed on a silica gel column by eluting with CHC13, yielding the 6,5'-dimethylangelicin (XVI), crystallized from MeOH (0.52 g; m.p. 175-6° C.). ##STR22##
Name
6-methyl-7-acetoxy-8-(2',3'-dibromopropyl) coumarin
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
coumarin KOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH2:16][CH:17](Br)[CH2:18]Br)[C:11]=1[O:12]C(=O)C)[O:8][C:7](=[O:21])[CH:6]=[CH:5]2.[OH-].[K+].O1C2C(=CC=CC=2)C=CC1=O.[OH-].[K+]>O>[CH3:18][C:17]1[O:12][C:11]2[C:10](=[C:9]3[O:8][C:7](=[O:21])[CH:6]=[CH:5][C:4]3=[CH:3][C:2]=2[CH3:1])[CH:16]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
6-methyl-7-acetoxy-8-(2',3'-dibromopropyl) coumarin
Quantity
100 mL
Type
reactant
Smiles
CC=1C=C2C=CC(OC2=C(C1OC(C)=O)CC(CBr)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
coumarin KOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=O)C=CC2=CC=CC=C12.[OH-].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 80 min. in the dark,
Duration
80 min
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column
WASH
Type
WASH
Details
by eluting with CHC13

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C3C(=CC(=C2O1)C)C=CC(=O)O3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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